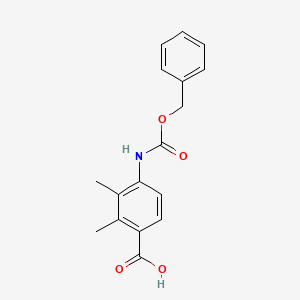

3,4-dihydro-1H-2-benzopyran-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

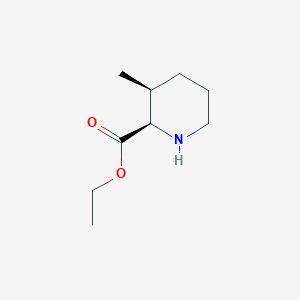

3,4-dihydro-1H-2-benzopyran-5-carboxylic acid is a chemical compound with the empirical formula C6H8O3 . It is also known as enol δ-lactones . This compound provides a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others .

Synthesis Analysis

The synthesis of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid often involves organocatalysis with N-heterocyclic carbenes (NHCs) . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions . A specific synthesis method involves the reaction of sodium-chlor and aluminum chloride, followed by a reaction with 4-bromo-2-(4-fluorophenoxy) ethyl butyrates .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 . The molecular weight of this compound is 134.1751 .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid are often catalyzed by N-heterocyclic carbenes (NHCs) . These reactions primarily aim at synthesizing this skeleton due to its biological activity and multiple stereocenters .Applications De Recherche Scientifique

Functionalization Reactions

Functionalization of 1H-Pyrazole-3-Carboxylic Acid

Studies demonstrate the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives via reactions with different compounds, highlighting the versatility of this acid in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).

Experimental and Quantum-Chemical Studies

These studies involve experimental and theoretical approaches to understand the reaction mechanisms of 1H-pyrazole-3-carboxylic acid derivatives, offering insights into their chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).

Synthesis and Properties of Derivatives

Synthesis of Antiallergic Agents

Research shows the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their antiallergic properties, indicating potential applications in pharmacology (Nohara et al., 1985).

Antiallergic Properties of Pyranone and Pyridinone Derivatives

A study on the synthesis and antiallergic properties of various derivatives highlights the therapeutic potential of these compounds (Philipp, Jirkovsky, & Martel, 1980).

Photophysical and Chemical Studies

Photocleavage Studies of Fluorescent Amino Acid Conjugates

Research demonstrates the synthesis and photochemistry of 3-oxo-3H-benzopyran derivatives, shedding light on their stability and potential applications in phototherapy (Fonseca, Gonçalves, & Costa, 2007).

Oxidation and Reaction of Trolox C

A study explores the oxidation and reaction of Trolox C, a water-soluble α-tocopherol analogue derived from benzopyran-2-carboxylic acid, highlighting its unique chemical properties (Thomas & Bielski, 1989).

Synthesis and Characterization

Synthesis of NLO Materials

A study focuses on the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their potential as nonlinear optical (NLO) materials (Chandrakantha et al., 2013).

Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid provide insights into their chemical structure and potential applications (Kasımoğulları & Arslan, 2010).

Orientations Futures

The future directions in the research of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid involve the production of more complex molecules with potential applications in the biological field . These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization .

Propriétés

IUPAC Name |

3,4-dihydro-1H-isochromene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQTUZFPQWILBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2964080.png)

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2964091.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964093.png)

![3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2964097.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)

![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)